(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine
Brand Name: Vulcanchem
CAS No.: 402958-96-7
VCID: VC0124154
InChI: InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1
SMILES: Array
Molecular Formula: C19H28N4O4
Molecular Weight: 376.4 g/mol

(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine

CAS No.: 402958-96-7

Cat. No.: VC0124154

Molecular Formula: C19H28N4O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine - 402958-96-7

Specification

CAS No. 402958-96-7
Molecular Formula C19H28N4O4
Molecular Weight 376.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1
Standard InChI Key BZUKJNKTPCZNPM-LSDHHAIUSA-N

Introduction

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is a stereochemically specific organic compound with potential applications in medicinal chemistry. This article explores its chemical properties, synthesis, and potential uses.

Basic Information

  • Chemical Name: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • CAS Number: 848777-30-0

  • Molecular Formula: C13H17N3O3C_{13}H_{17}N_3O_3

  • Molecular Weight: 263.29 g/mol .

Structural Features

The compound contains:

  • A cyclohexyl group.

  • A pyrazine ring attached to a carboxamide functional group.

  • A stereochemically defined acetamido group.
    These features contribute to its complex stereochemistry and potential bioactivity.

Synthesis and Characterization

The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid involves stereoselective reactions to ensure the correct spatial configuration of the molecule. Key steps include:

  • Formation of the pyrazine carboxamide moiety.

  • Addition of the acetamido group to the cyclohexane scaffold.

  • Purification and confirmation of stereochemistry using advanced techniques like NMR spectroscopy and mass spectrometry.

Characterization data include:

  • NMR Spectroscopy: Provides detailed insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Used for verifying stereochemistry.

Pharmaceutical Relevance

The compound's structure suggests potential roles in:

  • Enzyme inhibition due to its amide functional groups, which can interact with active sites in proteins.

  • Drug development targeting diseases where pyrazine derivatives have shown efficacy, such as bacterial infections or cancer.

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